1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
CAS No.: 943107-37-7
Cat. No.: VC21391258
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943107-37-7 |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 342.5g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
| Standard InChI | InChI=1S/C19H22N2O2S/c1-15-7-9-16(10-8-15)23-13-14-24-19-20-17-5-3-4-6-18(17)21(19)11-12-22-2/h3-10H,11-14H2,1-2H3 |
| Standard InChI Key | SFMSVYSXDBREKU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC |
| Canonical SMILES | CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC |
Introduction
Biological Activities of Benzimidazole Derivatives
Benzimidazole derivatives have been widely investigated for their potential biological activities:
-
Antimicrobial Activity: Benzimidazole derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, 2-mercaptobenzimidazole derivatives have demonstrated potent activity against various microbial strains .
-
Anticancer Activity: These compounds have also been evaluated for their anticancer properties. Some benzimidazole derivatives have exhibited potent antiproliferative effects against cancer cell lines, often surpassing standard drugs like 5-fluorouracil .
Research Findings and Data
While specific research findings for 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole are not readily available, related benzimidazole compounds have shown promising results:
| Compound | MIC (µM) Against Microbial Strains | IC50 (µM) Against Cancer Cell Line |
|---|---|---|
| N1 | 1.27 (B. subtilis), 2.54 (S. typhi) | >20.31 (HCT116) |
| N8 | 1.43 (E. coli) | 13.73 (HCT116) |
| N9 | 2.90 (E. coli) | 5.85 (HCT116) |
| N18 | 2.89 (E. coli) | 4.53 (HCT116) |
Note: The data provided is for related compounds and not specifically for 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole, as detailed information on this exact compound is not available in the provided sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume